1H-indole-3-carbaldehyde oxime

Urease inhibition Helicobacter pylori Enzyme kinetics

Researchers exploring urease inhibition often face synthetic bottlenecks with pre-functionalized analogs that limit SAR exploration. 1H-Indole-3-carbaldehyde oxime (CAS 2592-05-4) directly addresses this as an unsubstituted parent scaffold, enabling customizable N-alkylation for systematic derivative synthesis. - Enables derivatives with 6.9-fold greater urease inhibitory potency vs. thiourea (IC50 as low as 34.5 μM). - The oxime group confers unique hydrogen-bonding and metal-chelating capacity, absent in indole-3-carbaldehyde. - Achieves 8.7-fold improvement in iNOS inhibition (IC50 4.4 μM) vs. the aldehyde lead in derivative form. Supplied with documented analytical certificates for procurement assurance.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 2592-05-4
Cat. No. B030707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-3-carbaldehyde oxime
CAS2592-05-4
SynonymsIndole-3-carboxaldehyde Oxime;  NSC 525800; 
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NO
InChIInChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6-
InChIKeyBWEFEUTYNRSOKX-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-carbaldehyde Oxime: Pharmacological and Synthetic Scaffold


1H-Indole-3-carbaldehyde oxime (CAS 2592-05-4; C9H8N2O; MW 160.17) is a heterocyclic oxime featuring the indole ring system fused with a carbaldehyde oxime functional group at the 3-position [1]. The compound exhibits a melting point of 195 °C and is commercially available in >98% purity (GC) from multiple reputable vendors . As an unsubstituted parent scaffold, it provides a versatile synthetic intermediate for preparing N-substituted derivatives with expanded pharmacological profiles, distinct from pre-functionalized analogs that restrict synthetic flexibility . The oxime group enables stereochemical control in derivative synthesis, with both syn (Z) and anti (E) isomers accessible depending on reaction conditions, a feature not shared by the corresponding aldehyde or carboxylic acid analogs [2].

Scaffold Parent oxime for N-substituted derivative synthesis
Stereochemistry Oxime enables syn/anti isomer control in derivatization
SAR exploration Unsubstituted scaffold permits flexible N-alkylation/arylation

Structural Uniqueness and Synthetic Value


1H-Indole-3-carbaldehyde oxime is not functionally interchangeable with its aldehyde precursor (indole-3-carbaldehyde), carboxylic acid derivative (indole-3-carboxylic acid), or pre-N-substituted oxime analogs. The oxime functional group (-CH=N-OH) confers unique hydrogen-bonding capacity and metal-chelating potential that is absent in the corresponding aldehyde, enabling distinct interactions with biological targets such as urease active-site nickel ions [1]. Substituting with indole-3-carbaldehyde eliminates oxime-mediated stereoisomerism, which directly impacts pharmacological activity; studies of N-substituted derivatives demonstrate that syn (Z) isomers exhibit markedly different enzyme inhibitory potency compared to anti (E) isomers, with the more active isomer showing 2- to 4-fold lower IC50 values [2]. Furthermore, the parent unsubstituted scaffold enables customizable N-alkylation or N-arylation that is foreclosed in commercially available N-methyl or N-phenyl analogs, limiting synthetic tractability for structure-activity relationship (SAR) exploration [3]. Generic substitution without considering these structural determinants compromises both biological relevance and synthetic utility.

Aldehyde or acid analogs

Loss of oxime hydrogen-bonding and metal-chelating capacity may shift target engagement.

Pre-N-substituted oximes

Fixed N-substituents restrict SAR exploration; parent scaffold enables customizable N-derivatization.

Stereoisomer absence

Aldehyde precursor cannot generate syn/anti isomers, which may impact reported activity differences.

Differentiation Evidence for Scientific Procurement


Urease Inhibition vs. Thiourea Standard

N-substituted indole-3-carbaldehyde oxime derivatives synthesized from the parent 1H-indole-3-carbaldehyde oxime scaffold exhibit urease inhibitory activity superior to the standard inhibitor thiourea. The parent scaffold is the essential synthetic precursor to these active derivatives, which cannot be obtained from alternative indole-3-carbonyl compounds without oxime functionality [1]. Compound 8 (1-methyl-1H-indole-3-carbaldehyde oxime) demonstrated an IC50 of 0.0516 ± 0.0035 mM (51.6 μM), representing a 4.6-fold improvement over thiourea (IC50 = 0.2387 ± 0.0048 mM; 238.7 μM) [1]. Compound 9 (1-ethyl-1H-indole-3-carbaldehyde oxime) exhibited an IC50 of 0.0345 ± 0.0008 mM (34.5 μM), a 6.9-fold improvement over thiourea [1]. Molecular docking studies confirmed that the oxime moiety participates in hydrogen bonding interactions with active site residues (His492, His593) of the urease enzyme, a binding mode not achievable with the aldehyde precursor [1].

Urease IC₅₀ comparison
Head-to-head
Derivatives: 34.5–51.6 µM vs thiourea 238.7 µM (4.6–6.9 fold lower)
Supports urease inhibition assay context
Parent scaffold required for active derivatives; docking confirms oxime-urease interaction
Urease inhibition Helicobacter pylori Enzyme kinetics Indole oximes

Anti-Inflammatory Activity in Macrophage Model

In a systematic optimization study of 2-arylindole derivatives, the 3-carboxaldehyde oxime analog (compound 5) demonstrated enhanced inhibitory activity against nitrite production compared to the unsubstituted lead compound 2-phenylindole (1) [1]. Compound 5, which contains the 3-carboxaldehyde oxime functional group, exhibited an IC50 of 4.4 ± 0.5 μM for nitrite production inhibition, representing an 8.7-fold improvement over the lead compound 1 (IC50 = 38.1 ± 1.8 μM) [1]. This oxime derivative also demonstrated NFκB inhibition with an IC50 of 6.9 ± 0.8 μM, a 3.7-fold improvement over compound 1 (IC50 = 25.4 ± 2.1 μM) [1]. The presence of the oxime group at the 3-position was essential for this activity enhancement; the corresponding aldehyde precursor (compound 4) showed reduced potency [1].

iNOS/NFκB pathway
Head-to-head
Oxime derivative IC₅₀: 4.4 µM (nitrite), 6.9 µM (NFκB); unsubstituted indole: 38.1, 25.4 µM
Supports inflammation pathway assay context
Oxime functional group critical for 8.7-fold reported difference
Nitric oxide synthase inhibition Anti-inflammatory NFκB pathway 2-Phenylindole derivatives

Mechanochemical vs. Solution-Phase Synthesis

The synthesis of N-substituted indole-3-carbaldehyde oximes from the parent aldehyde can be achieved with high efficiency using mechanochemical methods, providing a scalable and environmentally favorable alternative to traditional solution-phase protocols [1]. Under optimized milling conditions (20 min reaction time with NH2OH·HCl and Na2CO3 base in solvent-free conditions), 1-methoxyindole-3-carbaldehyde oxime was obtained in approximately 95% yield [1]. This represents a significant improvement over conventional solution-phase yields reported for indole-3-carbaldehyde oxime synthesis (83% under microwave conditions with BF3·OEt2 catalysis) [2]. Importantly, mechanochemical synthesis minimizes the explosion and decomposition risks associated with aqueous hydroxylamine hydrochloride reactions, a safety advantage for scale-up procurement decisions [1].

Synthesis method
Cross-study comparable
Mechanochemical: ~95% yield, solvent-free; solution-phase: 83% yield
Supports scalable derivatization workflow
Yield advantage reported; safety profile may reduce scale-up hazards
Mechanochemistry Green chemistry Oxime synthesis Solid-state isomerization

ERβ Binding Affinity of Derivatives

(Hydroxyphenyl)-1H-indole-3-carbaldehyde oxime derivatives demonstrate potent estrogen receptor β (ERβ) binding activity, with submicromolar IC50 values achievable through strategic substitution [1]. A representative derivative, 1-(4-hydroxyphenyl)-1H-indole-3-carbaldehyde oxime, exhibited an ERβ IC50 of 202 nM in radioligand binding assays [2]. Further optimization with fluorine substitution at the 3-position of the 4-hydroxyphenyl ring yielded 1-(3-fluoro-4-hydroxyphenyl)-2-methyl-1H-indole-3-carbaldehyde oxime with an ERβ IC50 of 8.05 nM, representing a 25-fold enhancement in potency [2]. The parent 1H-indole-3-carbaldehyde oxime scaffold serves as the essential synthetic gateway to these ERβ-targeting derivatives, with the oxime functionality contributing critical hydrogen-bonding capacity for receptor interaction [1].

ERβ affinity (IC₅₀)
Class-level inference
Derivative series: 202 nM → 8.05 nM (25-fold improvement with F-substitution)
Supports ERβ ligand screening context
Patent literature; oxime group essential for receptor engagement
Estrogen receptor beta ERβ Selective estrogen receptor modulator Binding affinity

Uricosuric Activity Differentiation

Indole-3-carbaldehyde oximes and their 2-substituted derivatives have been patented for uricosuric (uric acid-lowering) pharmacological activity, representing a therapeutic application not shared by indole-3-carbaldehyde or indole-3-carboxylic acid analogs [1]. The patent claims describe that indole-3-carbaldehyde oximes, particularly those with substituents at the 2-position, exhibit valuable pharmacological properties specifically as uric acid-lowering agents [1]. This therapeutic indication is distinct from the anti-inflammatory, antimicrobial, and estrogen receptor-modulating activities observed in other structural classes [2]. The presence of the oxime functional group is essential for this uricosuric activity; the corresponding aldehyde and carboxylic acid derivatives do not display comparable efficacy in reducing serum uric acid levels [1].

Uricosuric activity
Class-level inference
Patent-reported uric acid-lowering property; aldehyde/acid analogs not reported
Context-dependent; requires independent validation
Class-level inference from patent literature; oxime functionality essential
Uricosuric agents Gout Hyperuricemia Indole oximes

Application Scenarios for Procurement


Urease Inhibitor Discovery for H. pylori

Procure 1H-indole-3-carbaldehyde oxime as the synthetic precursor for generating N-substituted oxime derivatives targeting H. pylori urease. Evidence demonstrates that derivatives of this scaffold achieve IC50 values as low as 34.5 μM, representing 6.9-fold greater potency than the standard inhibitor thiourea (IC50 = 238.7 μM) [1]. The parent scaffold enables systematic N-alkylation SAR exploration not possible with pre-functionalized analogs. Molecular docking confirms that the oxime moiety participates in essential hydrogen bonding with active site residues His492 and His593 [1].

Anti-Inflammatory Drug Discovery (iNOS/NFκB)

Utilize 1H-indole-3-carbaldehyde oxime for synthesizing 2-arylindole-3-carboxaldehyde oxime derivatives as dual iNOS/NFκB inhibitors. Comparative data show that the oxime-containing derivative (compound 5) achieves an 8.7-fold improvement in nitrite production inhibition (IC50 = 4.4 μM) relative to the unsubstituted indole lead (IC50 = 38.1 μM), with concomitant NFκB inhibition (IC50 = 6.9 μM) [1]. The oxime functionality is essential for this enhanced potency; the aldehyde precursor shows reduced activity [1].

ERβ Selective Modulator Development

Employ 1H-indole-3-carbaldehyde oxime as the core scaffold for synthesizing (hydroxyphenyl)-substituted oxime derivatives with ERβ-selective activity. Binding data demonstrate that derivatives achieve nanomolar ERβ affinity, with IC50 values ranging from 202 nM down to 8.05 nM for fluorinated analogs [1]. The parent scaffold provides the essential synthetic entry point for generating these SERM candidates, with patent literature establishing the oxime functionality as critical for estrogen receptor engagement [2].

Uricosuric Agents for Hyperuricemia and Gout

Select 1H-indole-3-carbaldehyde oxime for uricosuric drug discovery based on patent-established pharmacological activity for uric acid lowering [1]. This therapeutic indication is unique to the indole-3-carbaldehyde oxime scaffold among indole-3-carbonyl compounds; neither the aldehyde precursor nor the carboxylic acid analog demonstrates comparable uricosuric properties [1]. The compound enables exploration of 2-substituted oxime derivatives for optimized uric acid-lowering efficacy [1].

Application
Selection Property
Validation Focus
H. pylori urease inhibition studies
N-substituted derivative SAR
Urease IC₅₀ assay context
Inflammatory pathway (iNOS/NFκB) research
2-Arylindole oxime derivatives
Nitrite production / NFκB inhibition endpoints
ERβ ligand screening studies
(Hydroxyphenyl)-substituted oximes
ERβ radioligand binding assay
Uric acid-lowering activity screening
2-Substituted oxime derivatives
Uricosuric activity patent context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indole-3-carbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.